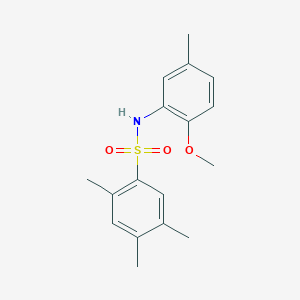![molecular formula C25H22N2O5S2 B281253 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide, commonly known as TAK-659, is a small molecule inhibitor used in the treatment of various types of cancer. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known to block the activity of BTK, a protein that plays a key role in the development and progression of cancer.
作用機序
TAK-659 works by selectively binding to 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide and inhibiting its activity. 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide is a key protein involved in the signaling pathways that promote the survival and growth of cancer cells. By blocking 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide, TAK-659 can prevent the activation of these pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide activity, induction of apoptosis (programmed cell death), and suppression of cell proliferation. TAK-659 has also been shown to have an effect on the immune system, by modulating the activity of immune cells such as T-cells and natural killer cells.
実験室実験の利点と制限
One of the main advantages of TAK-659 is its high selectivity for 2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide, which makes it a promising candidate for the treatment of cancer. However, like many other small molecule inhibitors, TAK-659 has limitations in terms of its bioavailability and toxicity. These factors can limit its effectiveness in clinical settings and may require further optimization.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other drugs that target different signaling pathways in cancer cells. Another potential direction is the investigation of TAK-659 in the context of immunotherapy, which has shown promise in the treatment of various types of cancer. Finally, further studies are needed to optimize the pharmacokinetics and toxicity profile of TAK-659, in order to maximize its effectiveness and minimize side effects.
合成法
The synthesis of TAK-659 involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylideneamine in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain TAK-659 in its pure form.
科学的研究の応用
TAK-659 has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, TAK-659 has been shown to inhibit the growth and proliferation of cancer cells, as well as induce cell death in these cells.
特性
分子式 |
C25H22N2O5S2 |
|---|---|
分子量 |
494.6 g/mol |
IUPAC名 |
(NZ)-N-[3-(benzenesulfonamido)-4-oxonaphthalen-1-ylidene]-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O5S2/c1-16-13-17(2)25(18(3)14-16)34(31,32)26-22-15-23(24(28)21-12-8-7-11-20(21)22)27-33(29,30)19-9-5-4-6-10-19/h4-15,27H,1-3H3/b26-22- |
InChIキー |
JXDXPSCPSIMZHZ-ROMGYVFFSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(2,5-Diethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281171.png)
![N-(mesitylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281172.png)
![N-[3-(1,3-benzothiazol-2-ylthio)-4-hydroxyphenyl]-1-naphthalenesulfonamide](/img/structure/B281173.png)
![N-(phenylsulfonyl)-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281174.png)
![Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281175.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-1-naphthalenesulfonamide](/img/structure/B281178.png)
![1-Acetyl-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281179.png)
![N-[(4-methylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylcyclohexanecarboxamide](/img/structure/B281182.png)
![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![1-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]piperidine](/img/structure/B281190.png)
![Isopentyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281192.png)


![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)